molecular formula C26H26N4O5 B14973957 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide

Cat. No.: B14973957
M. Wt: 474.5 g/mol
InChI Key: KPQIJPVVSYTEDO-UHFFFAOYSA-N
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Description

“2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide” is a complex organic compound that belongs to the class of pyrido[3,2-D]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide” typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethylamine and various pyrimidine derivatives. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to ensure completion.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different biological activities.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various derivatives with altered biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may serve as a probe to study cellular processes and molecular interactions.

Medicine

Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,2-D]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Dimethoxyphenyl Derivatives: Compounds with the dimethoxyphenyl group may have similar pharmacological properties.

Uniqueness

The uniqueness of “2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-D]pyrimidin-1-YL}-N-(2-methylphenyl)acetamide” lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C26H26N4O5

Molecular Weight

474.5 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O5/c1-17-7-4-5-8-19(17)28-23(31)16-30-20-9-6-13-27-24(20)25(32)29(26(30)33)14-12-18-10-11-21(34-2)22(15-18)35-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31)

InChI Key

KPQIJPVVSYTEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3

Origin of Product

United States

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